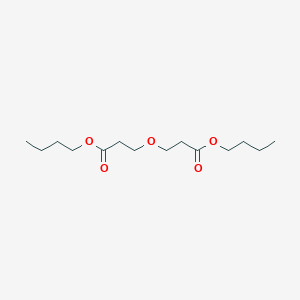
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine
Overview
Description
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is a naturally occurring post-translational modification of serine and threonine residues in proteins. It is a monosaccharide derivative of N-acetylglucosamine and is found in all eukaryotic cells. This compound plays a crucial role in various biological processes, including protein regulation and cellular signaling.
Mechanism of Action
Target of Action
O-Seryl-beta-N-acetylglucosaminide, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine, primarily targets β-N-acetylglucosaminidases (GlcNAcases) . These enzymes play a crucial role in hydrolyzing N-acetylglucosamine-containing oligosaccharides and proteins .
Mode of Action
The compound interacts with its targets, the GlcNAcases, to produce N-acetylglucosamine (GlcNAc) . This interaction results in the degradation of chitin when working synergistically with endo-chitinases .
Biochemical Pathways
The action of O-Seryl-beta-N-acetylglucosaminide affects the chitin degradation pathway . The compound, through its interaction with GlcNAcases, contributes to the hydrolysis of N-acetyl chitooligosaccharides, producing GlcNAc as the end product . This process reduces the inhibitory effect of N-acetyl chitooligosaccharides on endo-chitinases, leading to the synergistic degradation of chitin .
Result of Action
The action of O-Seryl-beta-N-acetylglucosaminide results in the production of GlcNAc . GlcNAc has a wide range of applications in the food, energy, and pharmaceutical industries, such as the production of sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics .
Action Environment
The action, efficacy, and stability of O-Seryl-beta-N-acetylglucosaminide can be influenced by various environmental factors. For instance, the activity of GlcNAcases, the primary targets of the compound, can be strongly inhibited by certain metal ions and organic reagents, such as Ag+, Hg2+, and SDS . .
Biochemical Analysis
Biochemical Properties
O-Seryl-beta-N-acetylglucosaminide interacts with a variety of enzymes, proteins, and other biomolecules. β-N-acetylglucosaminidases (GlcNAcases) are one such group of enzymes that hydrolyze N-acetylglucosamine-containing oligosaccharides and proteins . These enzymes produce N-acetylglucosamine (GlcNAc), which has promising applications in the food, energy, and pharmaceutical industries .
Cellular Effects
O-Seryl-beta-N-acetylglucosaminide influences various types of cells and cellular processes. GlcNAcases play an important role in the dynamic balance of cellular O-linked GlcNAc levels . O-GlcNAcylation, a dynamic post-translational modification involving the covalent binding of serine and/or threonine residues, regulates bone cell homeostasis .
Molecular Mechanism
O-Seryl-beta-N-acetylglucosaminide exerts its effects at the molecular level through various mechanisms. O-GlcNAcylation can regulate the autophagy process both directly and indirectly through oxidative stress-related signaling pathways .
Metabolic Pathways
O-Seryl-beta-N-acetylglucosaminide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine typically involves the enzymatic transfer of N-acetylglucosamine to serine or threonine residues in proteins. . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods: Industrial production of this compound is not widely reported. the enzymatic synthesis method can be scaled up for industrial applications, provided that the enzymes involved are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of beta-N-acetylglucosaminidases, which function optimally at specific pH and temperature conditions. These enzymes can be sourced from various organisms, including bacteria and fungi .
Major Products Formed: The primary product of the hydrolysis reaction is N-acetylglucosamine, which can be further utilized in various biochemical pathways .
Scientific Research Applications
O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation processes and the development of glycosylation inhibitors.
Biology: It plays a role in cellular signaling and protein regulation, making it a valuable tool for studying cellular processes.
Medicine: It is involved in the regulation of various proteins, including those related to diseases such as diabetes and cancer.
Comparison with Similar Compounds
N-Acetylglucosamine: A monosaccharide that forms the building block of chitin and is involved in various biological processes.
O-GlcNAc: A similar post-translational modification involving the attachment of N-acetylglucosamine to serine or threonine residues.
Uniqueness: O-(2-Acetamido-2-deoxy-D-glucopyranosyl)-L-serine is unique in its specific role in protein regulation and cellular signaling. Unlike other glycosylation modifications, O-GlcNAcylation is highly dynamic and reversible, allowing for rapid and reversible regulation of protein function .
Properties
IUPAC Name |
(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDMNGDGDYFZRE-YRMXFSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168855 | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17041-36-0 | |
| Record name | O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17041-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017041360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Seryl-beta-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















